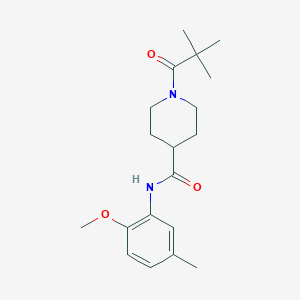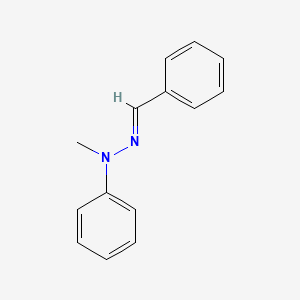![molecular formula C17H18N2O3 B5796709 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAP is a ketone derivative that is widely used as a catalyst in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a catalyst involves its ability to act as a nucleophile. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can form a complex with the carbonyl group of the carboxylic acid, which activates the carbonyl group and makes it more susceptible to nucleophilic attack by the alcohol. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone also stabilizes the intermediate formed during the reaction, which increases the reaction rate.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. However, 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to be relatively non-toxic and has low environmental impact. It is not considered to be a mutagen or carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is a highly efficient catalyst, and small amounts can be used to catalyze large reactions. It is also relatively inexpensive and readily available. However, 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is highly hygroscopic and can absorb moisture from the air, which can affect its catalytic activity. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is also sensitive to air and light, which can cause degradation.
Orientations Futures
Future research on 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone could focus on the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is potential for the use of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in the synthesis of new pharmaceuticals and agrochemicals. Further research could also investigate the potential use of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a catalyst in other types of reactions.
Méthodes De Synthèse
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is synthesized from the reaction of 2,4-dimethylaniline and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction produces 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a yellow crystalline solid with a melting point of 82-84°C.
Applications De Recherche Scientifique
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is widely used as a catalyst in organic synthesis reactions. It is particularly useful in esterification reactions, where it acts as a nucleophilic catalyst to activate the carboxylic acid and facilitate the reaction with the alcohol. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has also been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Propriétés
IUPAC Name |
3-(2,4-dimethylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-7-16(13(2)10-12)18-9-8-17(20)14-4-3-5-15(11-14)19(21)22/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNMBLWDIBCZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17412401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,4-Dimethylanilino)-1-(3-nitrophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5796634.png)
![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)
![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)

![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)


![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)
